molecular formula C9H12ClN B3321758 1-(4-Chloro-2-methylphenyl)ethanamine CAS No. 138228-12-3

1-(4-Chloro-2-methylphenyl)ethanamine

Cat. No.: B3321758
CAS No.: 138228-12-3
M. Wt: 169.65 g/mol
InChI Key: XYTYLJRGDNFHAQ-UHFFFAOYSA-N
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Description

It is primarily used in scientific research due to its potential therapeutic and toxic effects. The compound has a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)ethanamine can be synthesized through various methods. One common approach involves the reduction of the corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere . Another method involves the reductive amination of 4-chloro-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products:

    Oxidation: 4-Chloro-2-methylacetophenone.

    Reduction: this compound.

    Substitution: 4-Hydroxy-2-methylphenylethanamine or 4-Amino-2-methylphenylethanamine.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on neurotransmitter systems and its potential use as a model compound for understanding amphetamine-like substances.

    Medicine: Investigated for its potential therapeutic effects, including its use as a psychoactive agent and its impact on mental health disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including serotonin, dopamine, and norepinephrine. The compound binds to transporters for these neurotransmitters, causing their release into the synaptic cleft and leading to increased neurotransmitter levels. This action results in various physiological and psychological effects, including mood elevation and increased alertness.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)ethanamine can be compared with other similar compounds, such as:

    Amphetamine: Both compounds belong to the amphetamine class and have similar stimulant effects.

    Methamphetamine: Similar to amphetamine, but with an additional methyl group, leading to increased potency and longer duration of action.

    4-Chloroamphetamine: A closely related compound with similar chemical structure and effects, but without the methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYLJRGDNFHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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